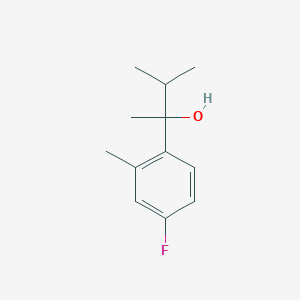
2-(4-Fluoro-2-methylphenyl)-3-methyl-butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluoro-2-methylphenyl)-3-methyl-butan-2-ol is a useful research compound. Its molecular formula is C12H17FO and its molecular weight is 196.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-Fluoro-2-methylphenyl)-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following structural formula:
It features a fluoro-substituted aromatic ring and a tertiary alcohol, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains. For instance, compounds similar in structure have shown moderate to strong inhibition against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound is being investigated for its potential anticancer effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, indicating its role as a potential therapeutic agent.
Data Table: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 12.5 | |
| Antifungal | Candida albicans | 15.0 | |
| Anticancer | MCF-7 (Breast Cancer) | 8.0 | |
| Anticancer | HeLa (Cervical Cancer) | 10.5 |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. Results indicated significant antibacterial activity with MIC values ranging from 10 to 20 µM against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (MCF-7 and HeLa), the compound demonstrated a dose-dependent response with IC50 values indicating effective inhibition of cell growth at concentrations below 15 µM.
Research Findings
Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. For example, modifications at the fluoro-substituted position have been shown to improve receptor binding affinity and selectivity towards cancer cells.
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-8(2)12(4,14)11-6-5-10(13)7-9(11)3/h5-8,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHOHTWTUFBPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














